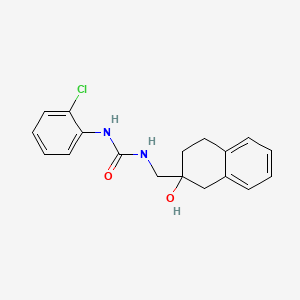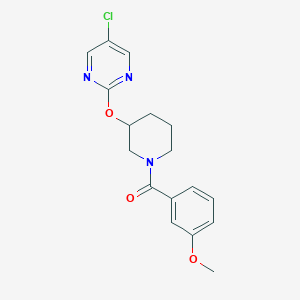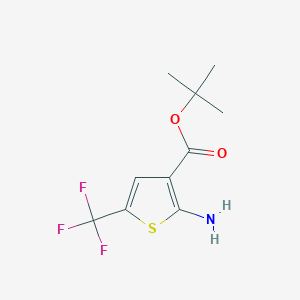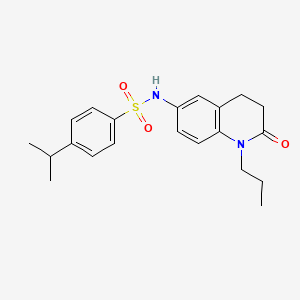
1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group and a hydroxy-tetrahydronaphthalenyl moiety linked through a urea functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a suitable amine derivative of 2-hydroxy-1,2,3,4-tetrahydronaphthalene. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to modify the urea linkage or the aromatic ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
1-(2-Chlorophenyl)-3-(phenylmethyl)urea: Lacks the hydroxy-tetrahydronaphthalenyl moiety.
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea: Contains a simpler hydroxyethyl group instead of the tetrahydronaphthalenyl moiety.
Uniqueness: 1-(2-Chlorophenyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is unique due to the presence of both the chlorophenyl and hydroxy-tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties. This structural complexity allows for a broader range of interactions and applications compared to simpler analogs.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-15-7-3-4-8-16(15)21-17(22)20-12-18(23)10-9-13-5-1-2-6-14(13)11-18/h1-8,23H,9-12H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKEEIARWTAHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2402790.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)
![4-Cyclobutyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2402793.png)
![N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}FURAN-3-CARBOXAMIDE](/img/structure/B2402794.png)


![[1-[(Dimethylamino)methyl]cyclopropyl]methanethiol](/img/structure/B2402801.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402807.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2402808.png)



